molecular formula C10H15N3S B097571 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane CAS No. 15620-54-9

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane

Cat. No. B097571
CAS RN: 15620-54-9
M. Wt: 209.31 g/mol
InChI Key: YKXSEPONKJVBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane, also known as DMTD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMTD is a member of the thiadiazinane family, which is known for its diverse biological activities. In

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.

Biochemical And Physiological Effects

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can reduce tumor growth and improve glucose tolerance in animal models.

Advantages And Limitations For Lab Experiments

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane. One area of interest is the development of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane and its interactions with cellular targets. Another area of interest is the development of new synthesis methods for 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane that can improve its yield and purity. Finally, more research is needed to explore the potential applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several potential applications in the development of new drugs for the treatment of cancer and other diseases. Future research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane will undoubtedly lead to new discoveries and applications in a variety of scientific fields.

Synthesis Methods

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can be synthesized using a variety of methods, including the reaction of 3-amino-4,6-dimethylpyridine with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. These methods have been optimized to produce high yields of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane with high purity.

Scientific Research Applications

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

15620-54-9

Product Name

4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane

InChI

InChI=1S/C10H15N3S/c1-8-7-13(2)12-10(14-8)9-4-3-5-11-6-9/h3-6,8,10,12H,7H2,1-2H3

InChI Key

YKXSEPONKJVBCQ-UHFFFAOYSA-N

SMILES

CC1CN(NC(S1)C2=CN=CC=C2)C

Canonical SMILES

CC1CN(NC(S1)C2=CN=CC=C2)C

synonyms

3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine

Origin of Product

United States

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